molecular formula C6H11NO3 B11769007 5-Aminotetrahydro-2H-pyran-3-carboxylic acid

5-Aminotetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B11769007
M. Wt: 145.16 g/mol
InChI Key: HQELMMYWNKKPPG-UHFFFAOYSA-N
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Description

5-Aminotetrahydro-2H-pyran-3-carboxylic acid represents a valuable scaffold in medicinal chemistry and drug discovery research, featuring a stereochemically defined tetrahydro-2H-pyran ring system with both amino and carboxylic acid functional groups that enable diverse chemical modifications. This compound is structurally characterized by a saturated oxygen-containing six-membered ring with amine and carboxylic acid substituents at the 5 and 3 positions, respectively, creating a multifunctional building block for pharmaceutical development. Researchers utilize this scaffold primarily in the design and synthesis of potential antibacterial agents, as the structural framework may contribute to mechanisms of action against bacterial pathogens . The compound's molecular architecture bears similarity to other bioactive aminocarboxylic acid scaffolds documented in pharmaceutical patent literature, particularly in the development of novel anti-infective therapeutics . In synthetic chemistry applications, this chiral compound serves as a versatile precursor for peptidomimetics and conformational constraints in peptide design, where the tetrahydropyran ring can impose restricted conformations that potentially enhance biological activity and metabolic stability. The presence of both nucleophilic (amino) and electrophilic (carboxylic acid) functionality facilitates incorporation into larger molecular architectures through amide bond formation, conjugation reactions, and scaffold diversification. This compound is provided with comprehensive analytical characterization to ensure research reproducibility, typically including NMR, mass spectrometry, and HPLC purity verification. Strictly for research purposes in laboratory settings only—this product is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets prior to handling and employ appropriate personal protective equipment during experimental procedures.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

5-aminooxane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-5-1-4(6(8)9)2-10-3-5/h4-5H,1-3,7H2,(H,8,9)

InChI Key

HQELMMYWNKKPPG-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1N)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

A foundational approach involves the cyclization of linear precursors to form the tetrahydropyran ring. For example, haloketones or amino alcohols can undergo intramolecular nucleophilic attack under basic or acidic conditions to generate the six-membered ring. In one documented method, tetrahydropyrone derivatives are treated with ammonium carbonate and sodium cyanide in a mixed solvent system of water and ethanol. This facilitates the formation of an intermediate amino nitrile, which is subsequently hydrolyzed to the carboxylic acid.

Key reagents and conditions for this step include:

  • Tetrahydropyrone : 100 g

  • Ammonium carbonate : 247 g

  • Sodium cyanide : 89 g

  • Solvent : 500 mL water + 500 mL ethanol

  • Temperature : 60°C

  • Reaction time : 3 hours

The intermediate is isolated via vacuum filtration and washed with ice-cold water to yield a white solid, which is further purified through recrystallization.

Protection and Deprotection Strategies

The amino group at position 5 often requires protection during synthesis to prevent undesired side reactions. A tert-butoxycarbonyl (Boc) group is commonly employed due to its stability under basic conditions and ease of removal. In a representative protocol, the intermediate amino compound is treated with di-tert-butyl dicarbonate (Boc anhydride) in dimethylformamide (DMAP) at 100°C.

Typical conditions :

  • Intermediate 1 : 165 g

  • DMAP : 5 g

  • Boc anhydride : 465 g

  • Solvent : 2 L DMF

  • Temperature : 100°C

  • Reaction time : 4 hours

Following Boc protection, the carboxylic acid is liberated via hydrolysis using sodium hydroxide (20% w/v) and subsequent acidification with hydrochloric acid to pH 2–3.

Industrial Production Methods

Scalable Cyclization and Alkylation

Industrial processes prioritize yield optimization and waste reduction. Continuous flow reactors are employed to maintain consistent temperature and mixing, particularly during exothermic steps such as Boc protection. For instance, a patent describes the use of automated systems to regulate the addition of Boc anhydride, minimizing byproduct formation.

Table 1: Industrial-Scale Reaction Parameters

ParameterValue
Reactor typeContinuous flow
Temperature control±1°C precision
Solvent recovery rate>90% via distillation
Annual production capacity10–50 metric tons

Green Chemistry Considerations

Modern facilities integrate solvent recycling and catalytic protocols to enhance sustainability. Ethanol-water mixtures are preferred over dichloromethane or DMF due to lower toxicity and easier recovery. A case study reported a 40% reduction in waste generation by implementing in-situ solvent purification systems.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts cyclization efficiency. Polar aprotic solvents like DMF accelerate Boc protection but complicate purification. Comparative studies show that ethanol-water systems (1:1 v/v) achieve 85% cyclization yield at 60°C, whereas pure ethanol requires higher temperatures (70–80°C) for comparable results.

Table 2: Solvent Optimization Data

Solvent SystemTemperature (°C)Yield (%)Purity (%)
Ethanol-water608598
Pure ethanol708295
DMF1009085

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in Boc protection steps reduces reaction times from 8 hours to 4 hours while maintaining yields above 90%.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via fractional crystallization using ethyl acetate and hexane (3:1 v/v). This method achieves >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (DMSO-d6) : δ 10.35 (br s, 1H, COOH), 8.59 (s, 1H, NH2), 3.76–3.55 (m, 4H, pyran ring), 1.79–1.41 (m, 4H, CH2).

  • 13C NMR : δ 174.2 (COOH), 156.8 (Boc carbonyl), 68.9–25.3 (pyran carbons).

Mass Spectrometry :

  • ESI-MS : m/z 146.1 [M+H]+ (theoretical: 145.16 g/mol).

Comparative Analysis of Methodologies

Yield vs. Complexity Trade-offs

While Boc protection ensures high functional group tolerance, it introduces additional steps compared to direct cyclization. For example, the two-step Boc protection and hydrolysis protocol yields 75–80% overall product, whereas single-step cyclization methods plateau at 60% due to side reactions.

Cost-Benefit of Industrial Protocols

Large-scale production benefits from continuous flow systems, which reduce solvent costs by 30% and energy consumption by 25% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

5-Aminotetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Aminotetrahydro-2H-pyran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-aminotetrahydro-2H-pyran-3-carboxylic acid with structurally related compounds, leveraging data from analogs in the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups TPSA (Ų) Log S BBB Permeability GI Absorption Key Applications/Properties
This compound (hypothetical) C₆H₁₁NO₃ 145.16 Amino, carboxylic acid ~95 -1.2* Low Moderate Potential enzyme inhibition, peptide mimetics
4-(2-Aminoethyl)tetrahydro-2H-pyran C₇H₁₅NO 129.20 Aminoethyl 23.47 -0.3 High High CNS-targeting agents, synthetic intermediates
Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate C₇H₁₂O₄ 160.17 Hydroxyl, methyl ester 55.76 -0.8 Moderate Moderate Prodrug development, esterase substrates
5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-...indole-2-carboxylic acid C₂₂H₂₅N₃O₅ 411.45 Carboxylic acid, oxadiazole, indole 97.09 -3.5 Low Low Antiviral/inflammatory targets, high complexity

Notes:

  • TPSA (Topological Polar Surface Area): Higher TPSA correlates with reduced blood-brain barrier (BBB) permeability. The carboxylic acid and amino groups in the target compound increase TPSA, limiting CNS activity compared to 4-(2-aminoethyl)tetrahydro-2H-pyran (TPSA = 23.47 Ų) .
  • Solubility (Log S) : The target compound’s Log S (estimated) suggests moderate aqueous solubility, superior to the highly hydrophobic indole derivative (Log S = -3.5) .
  • Synthetic Accessibility : Methyl ester analogs (e.g., ) are synthesized via esterification under mild conditions (e.g., 40°C in dichloromethane), while complex derivatives require multi-step protocols involving cyclopropane and oxadiazole ring formation .
  • Bioactivity: Aminoethyl derivatives (e.g., 4-(2-aminoethyl)tetrahydro-2H-pyran) exhibit favorable BBB penetration, making them candidates for neuroactive drugs, whereas carboxylic acid-containing analogs may target peripheral enzymes or inflammatory pathways .

Research Findings and Implications

Structural Modifications and Activity: Replacing the carboxylic acid group with a methyl ester () enhances lipophilicity, improving membrane permeability but requiring metabolic activation for efficacy . The aminoethyl side chain in 4-(2-aminoethyl)tetrahydro-2H-pyran increases basicity, facilitating interactions with GPCRs or transporters .

Pharmacokinetic Trade-offs :

  • The indole-carboxylic acid derivative () has poor GI absorption due to high molecular weight (411.45) and polarity, necessitating formulation optimization for therapeutic use .

Synthetic Challenges :

  • Stereochemical complexity (e.g., (S)-2,2-dimethyltetrahydro-2H-pyran in ) demands chiral synthesis techniques, increasing production costs .

Q & A

Q. What are the optimal synthetic routes for 5-Aminotetrahydro-2H-pyran-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as aldehydes and amines under controlled conditions. For example, cyclization in ethanol or methanol at moderate temperatures (50–70°C) with catalysts like acetic acid can yield the pyran core . Adjusting solvent polarity and temperature can enhance reaction efficiency. A comparative study using different solvents (e.g., ethanol vs. DMF) and catalysts (e.g., proline vs. DABCO) is recommended to optimize yields .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyran ring structure and amine/carboxylic acid substituents. Compare chemical shifts with similar compounds (e.g., tetrahydro-2H-pyran-3-carboxylic acid derivatives) .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns in the solid state, as demonstrated for structurally related pyran-carboxylic acids .
  • IR Spectroscopy : Identify characteristic peaks for NH2_2 (3300–3500 cm1^{-1}) and COOH (1700–1720 cm1^{-1}) groups .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Conduct stability studies across pH 3–9 at 25°C and 40°C. Monitor degradation via HPLC or LC-MS. The carboxylic acid group may protonate/deprotonate at pH > 4.5, affecting solubility and reactivity. Buffered solutions (e.g., phosphate buffer at pH 7.4) are recommended for biological assays to minimize hydrolysis .

Q. What are common impurities in synthesized batches, and how can they be quantified?

Methodological Answer:

  • Byproducts : Look for uncyclized precursors or over-oxidation products (e.g., ketone derivatives).
  • Quantification : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Compare retention times with synthetic standards .
  • Purification : Optimize via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) .

Q. How can computational modeling aid in predicting the compound’s reactivity?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to model the pyran ring’s conformational flexibility and electron density distribution. Focus on the amine and carboxylic acid moieties to predict sites for nucleophilic/electrophilic attacks. Compare results with experimental data (e.g., NMR chemical shifts) to validate accuracy .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer: Use chiral catalysts (e.g., L-proline) in asymmetric cyclization reactions. For example, a three-component reaction involving acetylene carboxylates and α,β-unsaturated nitriles can yield enantiomerically enriched products. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . Boc-protected intermediates (e.g., (2S,5R)-Boc-amino derivatives) may also direct stereochemistry during synthesis .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Case Study : If NMR suggests a planar amine group but X-ray shows pyramidal geometry, perform variable-temperature NMR to assess dynamic effects.
  • Cross-Validation : Use IR to confirm hydrogen bonding (e.g., intramolecular H-bonds between NH2_2 and COOH groups) .
  • Computational Support : Compare DFT-optimized geometries with crystallographic data to reconcile discrepancies .

Q. What strategies are effective for modifying the pyran ring to enhance bioactivity?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., cyano or nitro) at C4 to increase electrophilicity. For example, ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate derivatives show enhanced reactivity .
  • Ring Functionalization : Replace the oxygen atom in the pyran ring with sulfur (see 3-aminotetrahydro-2H-thiopyran analogs) to alter solubility and binding affinity .

Q. How can researchers identify pharmacological targets for this compound?

Methodological Answer:

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • In Vitro Assays : Test inhibitory activity against inflammatory mediators (e.g., TNF-α) using ELISA. Reference studies on structurally related indole-pyran-carboxylic acids for target prioritization .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Library Synthesis : Prepare analogs with variations in the amine (e.g., alkylation) or carboxylic acid (e.g., esterification) groups.
  • Bioactivity Correlation : Use multivariate regression analysis to link substituent properties (e.g., logP, polar surface area) with assay results (e.g., IC50_{50} values). Tabulate results for clarity:
DerivativeSubstituentlogPIC50_{50} (μM)
A NH2_21.212.5
B NHAc1.88.3
C NO2_20.923.7

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